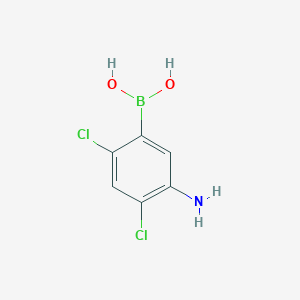
(5-アミノ-2,4-ジクロロフェニル)ボロン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Amino-2,4-dichlorophenyl)boronic acid is an organoboron compound characterized by the presence of both amino and dichlorophenyl groups attached to a boronic acid moiety
科学的研究の応用
Chemistry
In chemistry, (5-Amino-2,4-dichlorophenyl)boronic acid is widely used in the synthesis of complex organic molecules. Its ability to participate in Suzuki-Miyaura coupling makes it a valuable reagent for constructing biaryl structures, which are common in pharmaceuticals and agrochemicals.
Biology and Medicine
In biological and medicinal research, this compound can be used to develop boron-containing drugs. Boronic acids are known for their ability to inhibit proteases and other enzymes, making them potential candidates for therapeutic agents.
Industry
In the industrial sector, (5-Amino-2,4-dichlorophenyl)boronic acid can be used in the production of advanced materials, such as polymers and electronic components, due to its versatile reactivity and functional groups.
作用機序
Target of Action
(5-Amino-2,4-dichlorophenyl)boronic acid is a boronic acid derivative. Boronic acids are known to be used in the Suzuki-Miyaura coupling , a widely-applied transition metal catalyzed carbon-carbon bond forming reaction . The primary targets of this compound are therefore the organic groups involved in these reactions .
Mode of Action
In the Suzuki-Miyaura coupling, the compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura coupling is a key biochemical pathway affected by (5-Amino-2,4-dichlorophenyl)boronic acid . This pathway involves the formation of carbon-carbon bonds, which are crucial for the synthesis of complex organic compounds . The downstream effects of this pathway include the creation of a variety of organoboron reagents, which have been tailored for application under specific Suzuki-Miyaura coupling conditions .
Pharmacokinetics
Boronic acids and their esters are known to be only marginally stable in water . Therefore, the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its bioavailability, may be influenced by its stability in aqueous environments .
Result of Action
The molecular and cellular effects of (5-Amino-2,4-dichlorophenyl)boronic acid’s action are largely dependent on the specific reactions it is involved in. As a participant in the Suzuki-Miyaura coupling, the compound contributes to the formation of carbon-carbon bonds, enabling the synthesis of complex organic compounds .
Action Environment
The action, efficacy, and stability of (5-Amino-2,4-dichlorophenyl)boronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling is known to be exceptionally mild and functional group tolerant . Additionally, the stability of boronic acids and their esters in water can impact the compound’s action . Therefore, factors such as pH, temperature, and the presence of other chemical groups can significantly affect the compound’s action and stability .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-2,4-dichlorophenyl)boronic acid typically involves the following steps:
Starting Material: The synthesis begins with 2,4-dichloroaniline, which serves as the precursor.
Borylation Reaction: The key step involves the borylation of 2,4-dichloroaniline using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium carbonate. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired (5-Amino-2,4-dichlorophenyl)boronic acid.
Industrial Production Methods
In an industrial setting, the production of (5-Amino-2,4-dichlorophenyl)boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
(5-Amino-2,4-dichlorophenyl)boronic acid can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction involving this compound, where it acts as a boronic acid reagent to form carbon-carbon bonds with aryl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide.
Substitution: The amino and dichloro groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: Lacks the amino and dichloro substituents, making it less versatile in certain reactions.
(4-Amino-2,6-dichlorophenyl)boronic Acid: Similar structure but with different substitution pattern, which can affect its reactivity and applications.
(3-Amino-4-chlorophenyl)boronic Acid: Another related compound with different substitution, leading to variations in chemical behavior.
Uniqueness
(5-Amino-2,4-dichlorophenyl)boronic acid is unique due to the presence of both amino and dichloro groups, which provide additional sites for functionalization and can influence the compound’s reactivity in various chemical reactions. This makes it a valuable reagent in organic synthesis and industrial applications.
By understanding the properties and applications of (5-Amino-2,4-dichlorophenyl)boronic acid, researchers can leverage its unique characteristics to develop new materials, drugs, and chemical processes.
特性
IUPAC Name |
(5-amino-2,4-dichlorophenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BCl2NO2/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2,11-12H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBNYZHWDFGLNPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1Cl)Cl)N)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BCl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681724 |
Source


|
| Record name | (5-Amino-2,4-dichlorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.83 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948592-69-6 |
Source


|
| Record name | (5-Amino-2,4-dichlorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
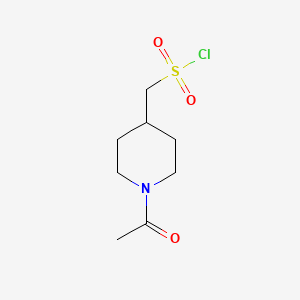
![3-[2-([1,1'-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride](/img/structure/B1374512.png)
![3-(([1,1'-Biphenyl]-2-yloxy)methyl)pyrrolidine hydrochloride](/img/structure/B1374514.png)
![2-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374515.png)
![2-[2-(4-Bromo-2-fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374516.png)
![5-[(5-bromo-2-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole](/img/structure/B1374518.png)
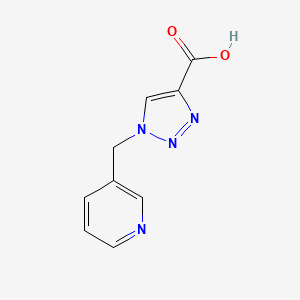

![4-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374523.png)
![3-[(2-Bromo-4-methylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374525.png)
![2-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374527.png)
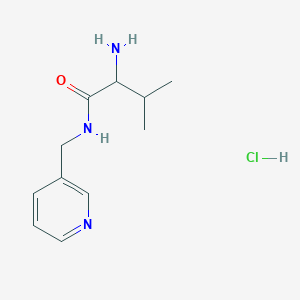
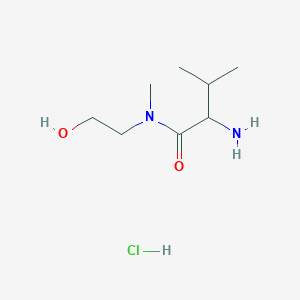
![Ethyl({[1-(pyridin-2-yl)piperidin-4-yl]methyl})amine](/img/structure/B1374531.png)
